molecular formula C10H9FN2 B8403749 1-cyclopropyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine

1-cyclopropyl-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8403749
M. Wt: 176.19 g/mol
InChI Key: NYCHRXWUTFYMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778946B2

Procedure details

To a solution of 6-fluoro-1H-pyrrolo[2,3-b]pyridine (6.2 g, 45.55 mmol) in dry DCM (250 mL) is added cyclopropylboronic acid (7.82 g, 91.09 mmol), followed by cupric acetate (8.36 g, 45.55 mmol), sodium carbonate (9.65 g, 91.09 mmol) and 2,2′-bipyridine (7.11 g, 45.55 mmol). The resulting mixture is stirred and heated at 50° C. for 15 h. The mixture is cooled to room temperature and further cupric acetate (4.18 g, 22.77 mmol) and sodium carbonate (2.41 g, 22.77 mmol) are added, followed by cyclopropylboronic acid (1.96 g, 22.77 mmol). The mixture is stirred and heated at 50° C. for a further 15 h when further cupric acetate (1.5 g, 8.25 mmol) and cyclopropylboronic acid (1.49 g, 17.34 mmol) are added. The mixture is stirred at room temperature for 4 days and then poured onto sat. aq. NH4Cl, diluted with water and extracted with DCM. The organic layers are combined, washed with brine, dried (magnesium sulphate) and concentrated in vacuo to give a green oil, which is purified by column chromatography on silica, eluting with DCM, to give the title compound (2.03 g, 11.52 mmol). MS (m/z): 177 (M+1). Unreacted 6-fluoro-1H-pyrrolo[2,3-b]pyridine is also recovered (3.012 g, 22.1 mmol). MS (m/z): 137 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Three
Quantity
7.82 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
8.36 g
Type
reactant
Reaction Step Four
Quantity
9.65 g
Type
reactant
Reaction Step Five
Quantity
7.11 g
Type
reactant
Reaction Step Six
[Compound]
Name
cupric acetate
Quantity
4.18 g
Type
reactant
Reaction Step Seven
Quantity
2.41 g
Type
reactant
Reaction Step Seven
Quantity
1.96 g
Type
reactant
Reaction Step Eight
[Compound]
Name
cupric acetate
Quantity
1.5 g
Type
reactant
Reaction Step Nine
Quantity
1.49 g
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[CH:11]1(B(O)O)[CH2:13][CH2:12]1.C(=O)([O-])[O-].[Na+].[Na+].N1C=CC=CC=1C1C=CC=CN=1.[NH4+].[Cl-]>C(Cl)Cl.O>[CH:11]1([N:8]2[C:6]3=[N:7][C:2]([F:1])=[CH:3][CH:4]=[C:5]3[CH:10]=[CH:9]2)[CH2:13][CH2:12]1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.2 g
Type
reactant
Smiles
FC1=CC=C2C(=N1)NC=C2
Name
Quantity
7.82 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
cupric acetate
Quantity
8.36 g
Type
reactant
Smiles
Step Five
Name
Quantity
9.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
7.11 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1
Step Seven
Name
cupric acetate
Quantity
4.18 g
Type
reactant
Smiles
Name
Quantity
2.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Eight
Name
Quantity
1.96 g
Type
reactant
Smiles
C1(CC1)B(O)O
Step Nine
Name
cupric acetate
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
1.49 g
Type
reactant
Smiles
C1(CC1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
STIRRING
Type
STIRRING
Details
The mixture is stirred
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a green oil, which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography on silica
WASH
Type
WASH
Details
eluting with DCM

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=CC=2C1=NC(=CC2)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.52 mmol
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.